molecular formula C8H8N4 B029434 1-(4-Cyanophenyl)guanidine CAS No. 5637-42-3

1-(4-Cyanophenyl)guanidine

Cat. No.: B029434
CAS No.: 5637-42-3
M. Wt: 160.18 g/mol
InChI Key: BTDGLZSKNFJBER-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Cyanophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-cyanoaniline hydrochloride with aqueous cyanamide in diglyme . This reaction produces this compound hydrochloride, which can then be further processed to obtain the desired compound. Industrial production methods often focus on optimizing yield and reducing reaction times, such as using microwave-promoted methods .

Chemical Reactions Analysis

1-(4-Cyanophenyl)guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium acetate, diethyl malonate, and N-methylpyrrolidin-2-one (NMP) . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Cyanophenyl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)guanidine involves its ability to form hydrogen bonds and interact with biological molecules. The high basicity of the guanidine group allows it to be protonated, forming the guanidinium cation, which can interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their binding to molecular targets such as DNA and proteins.

Comparison with Similar Compounds

1-(4-Cyanophenyl)guanidine can be compared to other guanidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and biological interactions.

Properties

IUPAC Name

2-(4-cyanophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDGLZSKNFJBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589935
Record name N''-(4-Cyanophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5637-42-3
Record name N-(4-Cyanophenyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5637-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N''-(4-Cyanophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-cyanophenyl)guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(4-Cyanophenyl)guanidine in the synthesis of Rilpivirine?

A1: this compound serves as a crucial building block in the synthesis of Rilpivirine. [] It reacts with ethyl 3-oxopropanoate, generated in situ from ethyl acetate and methyl formate, to form a pyrimidine intermediate. This intermediate then undergoes chlorination to yield the target compound, Rilpivirine.

Q2: Are there any advantages to using this compound in this specific synthesis route?

A2: The article highlights several advantages of this synthesis method, which utilizes this compound. These advantages include:

  • Cost-effectiveness: The starting materials and reagents used in this route are readily available and relatively inexpensive. []
  • High Yield: The reactions involved in this synthesis exhibit excellent yields, making it an efficient process. []
  • Scalability: The straightforward nature of the reactions and the use of readily available materials make this synthesis method suitable for large-scale production. []

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